methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate
Description
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate: is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzoyl group substituted with bromine and chlorine atoms, as well as methoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO5/c1-23-14-7-11(17(22)25-3)13(8-15(14)24-2)20-16(21)10-6-9(18)4-5-12(10)19/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFFMWLKAWOPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds such as methyl 5-bromo-2-chlorobenzoate . The process may include:
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzoyl group.
Esterification: Formation of the ester group through reaction with methanol.
Amidation: Formation of the amide bond by reacting with an amine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Potential applications in drug development due to its unique structure and functional groups.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in research and development for new materials and compounds .
Mechanism of Action
The mechanism by which methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and chlorine atoms, as well as methoxy groups, can influence its binding affinity and reactivity with enzymes or receptors. These interactions may modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Methyl 5-bromo-2-chlorobenzoate: Shares the bromine and chlorine substitutions but lacks the amide and additional methoxy groups.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the amide linkage, leading to different reactivity and applications.
Uniqueness: Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
